molecular formula C13H17NO5 B2970680 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid CAS No. 55477-47-9

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B2970680
CAS No.: 55477-47-9
M. Wt: 267.281
InChI Key: CBJVTWUVPXQONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.281. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used in biochemical research as a derivative of amines .

Mode of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

It is known that this compound is used in the synthesis of phosphatidylserine and ornithine , which are involved in various biochemical pathways including lipid metabolism and the urea cycle.

Pharmacokinetics

It is known that this compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.

Result of Action

It is known that this compound is used in the synthesis of phosphatidylserine and ornithine , which play crucial roles in cell membrane function and the urea cycle, respectively.

Action Environment

It is known that this compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVTWUVPXQONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Similarly, N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine n-butyl ester was hydrolyzed to give N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine, m.p. 125° (methylene chloride-water).
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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